REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([NH:5][CH3:6])=[O:4].[C:7]([OH:13])(=O)[CH2:8][C:9]([OH:11])=O.C(OC(=O)C)(=O)C.C(O)C>C(O)(=O)C>[CH3:1][N:2]1[C:7](=[O:13])[CH2:8][C:9](=[O:11])[N:5]([CH3:6])[C:3]1=[O:4]
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Name
|
|
Quantity
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276 g
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Type
|
reactant
|
Smiles
|
CNC(=O)NC
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Name
|
|
Quantity
|
376 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
|
1250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
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Type
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CUSTOM
|
Details
|
Then, after stirring the mixture for 6 hours at the same temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
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after adding
|
Type
|
WAIT
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Details
|
to stand overnight at room temperature
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Duration
|
8 (± 8) h
|
Type
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DISTILLATION
|
Details
|
glacial acetic acid and acetic anhydride were distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue thus formed
|
Type
|
CUSTOM
|
Details
|
thus precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
TEMPERATURE
|
Details
|
heat-refluxed for 2 hours with 380 ml of concentrated hydrochloric acid and 400 ml of water
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Duration
|
2 h
|
Type
|
WAIT
|
Details
|
to stand for 6 hours under ice-
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
The crystals thus precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
WASH
|
Details
|
washed with a small amount of ethanol
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=O)N(C(=O)CC1=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 360 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |